molecular formula C16H19N5O3S B2777136 Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate CAS No. 2034581-64-9

Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate

Cat. No.: B2777136
CAS No.: 2034581-64-9
M. Wt: 361.42
InChI Key: OSWXMMPSRTVJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 4-methyl-2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)thiazole-5-carboxylate” belongs to several classes of organic compounds including pyrimidines, thiazoles, and pyrrolidines . These classes of compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a thiazole ring, and a pyrrolidine ring. The exact structure would depend on the specific arrangement and bonding of these rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrimidines, thiazoles, and pyrrolidines can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, pyrimidines, thiazoles, and pyrrolidines have unique physicochemical properties that make them useful in medicinal chemistry .

Scientific Research Applications

Microwave-Assisted Synthesis for Biological Evaluation

A study by Youssef and Amin (2012) demonstrated the microwave-assisted synthesis of new thiazolopyrimidine derivatives, highlighting the efficiency of microwave irradiation in reducing reaction times and improving yields. These compounds were tested for their antioxidant and antimicrobial activities, showing moderate to good results, indicating their potential for further exploration in drug development (Youssef & Amin, 2012).

Novel Pyrazolopyrimidines as Anticancer Agents

Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidine derivatives and evaluated them for their anticancer activities against HCT-116 and MCF-7 cancer cell lines, as well as their anti-5-lipoxygenase agent potential. This research indicates the promise of these derivatives in developing new therapeutic agents for cancer treatment (Rahmouni et al., 2016).

Thiazolopyrimidines with Molluscicidal Properties

El-Bayouki and Basyouni (1988) focused on synthesizing thiazolo[5,4-d]pyrimidines with significant molluscicidal properties. Their research contributes to the development of compounds that can be used in controlling snail populations, which are vectors for diseases such as schistosomiasis (El-Bayouki & Basyouni, 1988).

Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) reported on the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds showed promising activity in in vitro assays, suggesting their potential as new agents in the fight against tuberculosis (Jeankumar et al., 2013).

Ionic Liquid-Promoted Synthesis of Chromone-Pyrimidine Derivatives

Tiwari et al. (2018) developed an environmentally friendly synthesis method for chromone-pyrimidine coupled derivatives using ionic liquids. These compounds exhibited significant antimicrobial activity, showcasing the role of innovative synthesis methods in the discovery of new antimicrobial agents (Tiwari et al., 2018).

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 4-methyl-2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3S/c1-3-24-15(23)13-10(2)19-16(25-13)20-14(22)11-8-12(18-9-17-11)21-6-4-5-7-21/h8-9H,3-7H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWXMMPSRTVJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=NC=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.